Enhanced Stability of Npys Moiety
The 3-nitro-2-pyridinesulfenyl (Npys) halide, a key derivative of sodium 3-nitropyridine-2-sulfinate, exhibits significantly enhanced stability compared to known unsubstituted pyridinesulfenyl halides. This stabilization is attributed to the electron-withdrawing nitro group, which was confirmed by X-ray diffraction analysis of a derivative [1]. The stability of NpysCl has been systematically studied in various solvents and in the presence or absence of base, confirming its suitability for use in peptide synthesis workflows [2].
| Evidence Dimension | Stability of Sulfenyl Halide |
|---|---|
| Target Compound Data | 3-nitro-2-pyridinesulfenyl chloride (NpysCl) is stable and can be isolated; its stability has been quantified in various solvents. |
| Comparator Or Baseline | Unsubstituted pyridinesulfenyl halides (e.g., 2-pyridinesulfenyl chloride) are unstable and difficult to isolate. |
| Quantified Difference | The study found the Npys derivative to be 'extraordinarily stable' in contrast to the unstable unsubstituted analogs. Stability of NpysCl was determined across a range of solvents, with and without base, to identify optimal conditions for amino acid protection [2]. |
| Conditions | Comparison of isolated sulfenyl halides. Stability studies of NpysCl were conducted in multiple solvents and in the presence/absence of base. |
Why This Matters
This superior stability is the foundational reason for the widespread adoption of the Npys group in peptide chemistry, enabling reliable storage and use of Npys-protected cysteine derivatives.
- [1] Matsueda, R., & Aiba, K. (1978). A STABLE PYRIDINESULFENYL HALIDE. Chemistry Letters, 7(9), 951-952. View Source
- [2] Synthesis and stability of 3‐nitro‐2‐pyridinesulfenyl chloride (NpysCl). (2009). International Journal of Peptide and Protein Research, 19(3), 257-264. View Source
